
(3-Cyclohexyl-3-methylhex-5-enyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclohexyl-3-methylhex-5-enyl)benzene is an organic compound with the molecular formula C19H28 It is characterized by a cyclohexyl group and a methyl group attached to a hexenyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl-3-methylhex-5-enyl)benzene typically involves the following steps:
Formation of the Hexenyl Chain: The hexenyl chain can be synthesized through a series of reactions, including alkylation and reduction processes.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a cycloaddition reaction, which involves the reaction of a suitable cyclohexene derivative with the hexenyl chain.
Formation of the Benzene Ring: The final step involves the attachment of the benzene ring through a Friedel-Crafts alkylation reaction, where the hexenyl chain is alkylated with benzene in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclohexyl-3-methylhex-5-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfo, and halo derivatives of the benzene ring.
Scientific Research Applications
(3-Cyclohexyl-3-methylhex-5-enyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Cyclohexyl-3-methylhex-5-enyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Cyclohexyl-3-methylhex-5-enyl)benzene derivatives: Compounds with similar structures but different functional groups attached to the benzene ring.
Cyclohexylbenzene: A simpler compound with a cyclohexyl group directly attached to the benzene ring.
Hexylbenzene: A compound with a hexyl chain attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl group and a methyl-substituted hexenyl chain, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
502760-12-5 |
|---|---|
Molecular Formula |
C19H28 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
(3-cyclohexyl-3-methylhex-5-enyl)benzene |
InChI |
InChI=1S/C19H28/c1-3-15-19(2,18-12-8-5-9-13-18)16-14-17-10-6-4-7-11-17/h3-4,6-7,10-11,18H,1,5,8-9,12-16H2,2H3 |
InChI Key |
DTZCPQABKWGKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CC=C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


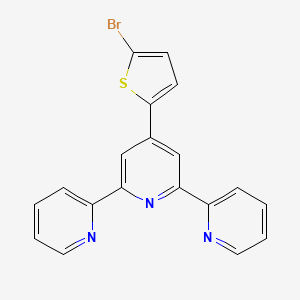
![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)

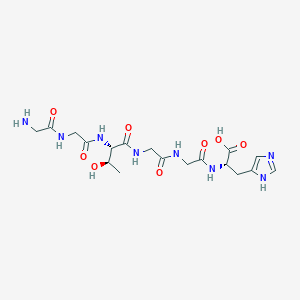
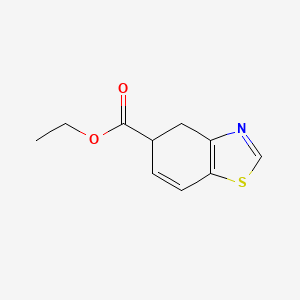
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
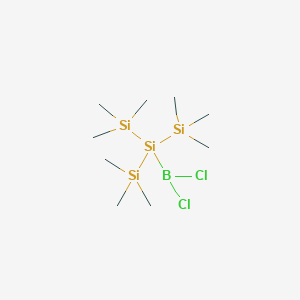

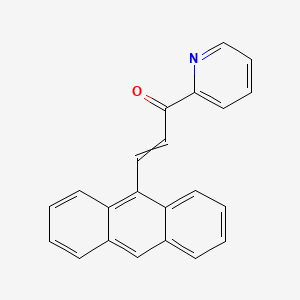
![N-[(5-Phenyl-2H-tetrazol-2-yl)methyl]benzamide](/img/structure/B14245730.png)
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
